![molecular formula C15H11NO3 B10842786 3-[5-(4-Hydroxyphenyl)-1,3-oxazol-2-yl]phenol](/img/structure/B10842786.png)
3-[5-(4-Hydroxyphenyl)-1,3-oxazol-2-yl]phenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-[5-(4-hydroxyphenyl)-1,3-oxazol-2-yl]phenol is a heterocyclic compound that features both phenolic and oxazole functional groups. This compound is of significant interest due to its potential applications in various fields, including medicinal chemistry, materials science, and organic synthesis. The presence of both phenolic and oxazole moieties endows the compound with unique chemical properties, making it a versatile building block for the synthesis of more complex molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[5-(4-hydroxyphenyl)-1,3-oxazol-2-yl]phenol typically involves the cyclization of 2-aminophenol with an appropriate aldehyde or ketone. One common method is the condensation of 2-aminophenol with 4-hydroxybenzaldehyde under acidic conditions to form the oxazole ring. The reaction is usually carried out in the presence of a catalyst such as sulfuric acid or hydrochloric acid, and the mixture is heated to promote cyclization .
Industrial Production Methods
In an industrial setting, the synthesis of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product. Catalysts such as metal triflates or ionic liquids can be employed to enhance the efficiency of the reaction .
Chemical Reactions Analysis
Types of Reactions
3-[5-(4-hydroxyphenyl)-1,3-oxazol-2-yl]phenol undergoes various chemical reactions, including:
Oxidation: The phenolic group can be oxidized to form quinones or other oxidized derivatives.
Reduction: The oxazole ring can be reduced under specific conditions to form corresponding amines.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration, halogenation, and sulfonation
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used for oxidation reactions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or other metal catalysts can be employed for reduction.
Substitution: Electrophilic reagents like nitric acid for nitration, bromine for bromination, and sulfuric acid for sulfonation are commonly used.
Major Products
The major products formed from these reactions include various substituted phenols, quinones, and amines, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
3-[5-(4-hydroxyphenyl)-1,3-oxazol-2-yl]phenol has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 3-[5-(4-hydroxyphenyl)-1,3-oxazol-2-yl]phenol involves its interaction with various molecular targets and pathways:
Antioxidant Activity: The phenolic group can donate hydrogen atoms to neutralize free radicals, thereby exhibiting antioxidant properties.
Antimicrobial Activity: The oxazole ring can interact with microbial enzymes and disrupt their function, leading to antimicrobial effects.
Anti-inflammatory Activity: The compound can inhibit the production of pro-inflammatory cytokines and enzymes, reducing inflammation.
Comparison with Similar Compounds
Similar Compounds
3-(4-Bromophenyl)-5-(4-hydroxyphenyl)isoxazole: Similar in structure but contains a bromine atom instead of an oxazole ring.
2-Hydroxybenzoic Acid (Salicylic Acid): Contains a phenolic group and is widely used for its anti-inflammatory properties.
4-Hydroxybenzaldehyde: A precursor in the synthesis of various heterocyclic compounds.
Uniqueness
3-[5-(4-hydroxyphenyl)-1,3-oxazol-2-yl]phenol is unique due to the combination of phenolic and oxazole functionalities, which confer distinct chemical reactivity and biological activity. This dual functionality makes it a valuable compound for diverse applications in research and industry.
Properties
Molecular Formula |
C15H11NO3 |
|---|---|
Molecular Weight |
253.25 g/mol |
IUPAC Name |
3-[5-(4-hydroxyphenyl)-1,3-oxazol-2-yl]phenol |
InChI |
InChI=1S/C15H11NO3/c17-12-6-4-10(5-7-12)14-9-16-15(19-14)11-2-1-3-13(18)8-11/h1-9,17-18H |
InChI Key |
QWBAQAYKEITCRE-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)O)C2=NC=C(O2)C3=CC=C(C=C3)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


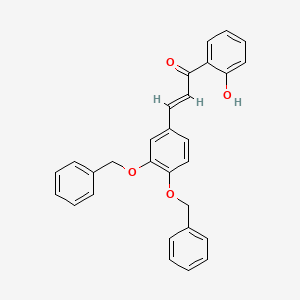
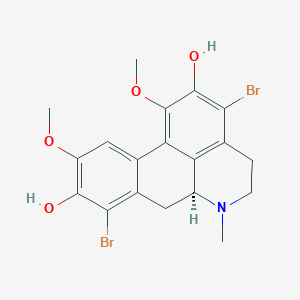
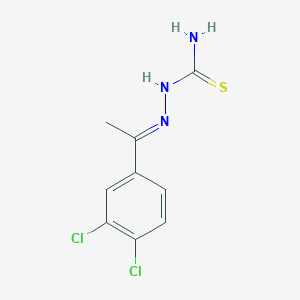
![3-[(2,5-Dimethyl-4-thiazolyl)ethynyl]pyridine](/img/structure/B10842735.png)
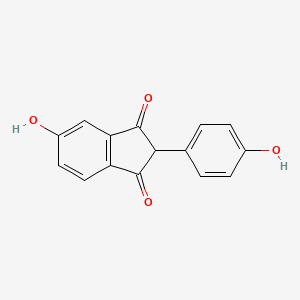
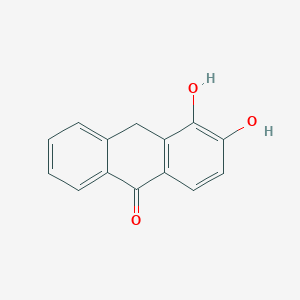
![3-[2-(5-Chloro-2-thienyl)pyridin-4-yl]phenol](/img/structure/B10842748.png)
![3-[2-(1-Benzyl-piperidin-4-yl)-ethyl]-1H-indazole](/img/structure/B10842750.png)
![3-[(Z)-2-phenylvinyl]pyridine](/img/structure/B10842751.png)
![3-[10-(Benzylmethylamino)decyloxy]xanthen-9-one](/img/structure/B10842757.png)
![3-[3-(4-Methoxybenzyl)naphthalen-2-yl]pyridine](/img/structure/B10842762.png)
![3-[4-(Benzylmethylamino)butoxy]xanthen-9-one](/img/structure/B10842774.png)
![3-[5-(3,4-Difluorophenyl)-2-thienyl]phenol](/img/structure/B10842776.png)
![3-[5-(4-Hydroxyphenyl)-2-thienyl]-5-methylphenol](/img/structure/B10842780.png)
